L-Glutamine-15N2 (CAS: 204451-48-9) is a highly enriched stable isotope tracer featuring 15N labeling at both the alpha-amino and side-chain amide positions, typically achieving an isotopic purity of ≥98 atom % 15N. As a fundamental nitrogen donor in cellular metabolism, glutamine fuels both nucleotide biosynthesis via its amide group and non-essential amino acid synthesis via its alpha-amino group. In procurement and experimental design, this doubly labeled compound is prioritized for high-resolution liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) workflows. It provides a distinct M+2 mass shift that cleanly separates tracer signals from natural isotopic background, making it an essential precursor for rigorous metabolic flux analysis, tumor microenvironment profiling, and recombinant protein labeling .
Substituting L-Glutamine-15N2 with unlabeled glutamine entirely eliminates the ability to track nitrogen flux, rendering it useless for metabolic tracing. More importantly, substituting with single-labeled variants (such as L-Glutamine-amide-15N1 or L-Glutamine-alpha-15N1) severely limits experimental scope and data quality. Single-labeled glutamine only tracks one half of the molecule's metabolic fate, requiring researchers to run parallel, costly experiments to map both nucleotide and amino acid synthesis pathways. Furthermore, single 15N labels produce an M+1 mass shift in mass spectrometry, which heavily overlaps with the natural 13C abundance (~1.1% per carbon) of endogenous metabolites. This overlap necessitates complex mathematical deconvolution and introduces high error margins in low-abundance metabolites. L-Glutamine-15N2 provides a clean M+2 mass shift, bypassing natural 13C interference and simultaneously mapping both nitrogen distribution networks with high fidelity[1].
In comprehensive intracellular tracing models, the position and number of isotopic labels dictate the extent of metabolic network coverage. Studies comparing nitrogen donors demonstrate that L-Glutamine-15N2 distributes measurable 15N enrichment to a significantly broader array of downstream amino acid pools compared to single-labeled alternatives. For instance, in macrophage infection models, 15N2-Glutamine successfully traced nitrogen into at least eight distinct amino acid pools, whereas single-labeled 15N1-Glutamate only provided robust tracing for six. Furthermore, the dual label allows simultaneous tracking of amide-dependent pathways (like pyrimidine synthesis) and alpha-amino-dependent pathways (like transamination to aspartate) in a single assay [1].
| Evidence Dimension | Number of downstream amino acid pools robustly traced |
| Target Compound Data | 8 distinct amino acid pools (L-Glutamine-15N2) |
| Comparator Or Baseline | 6 distinct amino acid pools (15N1-Glutamate baseline) |
| Quantified Difference | Tracks 33% more distinct amino acid pools per experiment |
| Conditions | Intracellular macrophage metabolic tracing via GC-MS/LC-MS |
Procuring the doubly labeled isotope halves the number of tracer experiments required to map complete nitrogen flux, significantly reducing overall tracer costs and preserving limited biological samples.
Accurately quantifying de novo synthesis of complex metabolites like arginine requires distinguishing between single and multiple nitrogen incorporation events. When utilizing L-Glutamine-15N2 in in vivo tumor models (e.g., pancreatic ductal adenocarcinoma), researchers can distinctly resolve M+1 and M+2 isotopologues. LC-MS analysis of plasma and tissue after 15N2-glutamine infusion successfully quantified an enrichment of ~14% 15N1-arginine and ~7% 15N2-arginine. A single-labeled glutamine comparator cannot produce an M+2 arginine species from a single precursor molecule, making it impossible to definitively map the stoichiometry of nitrogen incorporation from glutamine through the urea cycle and aspartate transamination pathways simultaneously [1].
| Evidence Dimension | Detection of multi-nitrogen incorporation (M+2 isotopologues) |
| Target Compound Data | Resolves ~7% 15N2-arginine and ~14% 15N1-arginine distinct pools |
| Comparator Or Baseline | Single-labeled 15N1-Glutamine (yields only M+1, confounding single vs. dual incorporation) |
| Quantified Difference | Enables 100% resolution of dual-nitrogen stoichiometry vs. 0% for single-labeled precursors |
| Conditions | In vivo bolus intravenous injection in orthotopic tumor-bearing mice analyzed by LC-MS |
This resolution is critical for oncology researchers and pharmaceutical developers who must definitively prove the exact enzymatic routes of tumor nutrient scavenging.
In high-resolution mass spectrometry (HRMS), natural isotopic background—primarily from 13C (~1.1% natural abundance)—creates significant interference for M+1 mass shifts. L-Glutamine-15N2 generates a primary M+2 mass shift in its intact form and in doubly incorporated downstream metabolites (such as UMP). This +2 Da shift moves the tracer signal beyond the primary natural 13C envelope (M+1), drastically reducing the baseline noise. In direct infusion HRMS and LC-MS tracing of A549 cells, 15N2-glutamine allowed for highly accurate quantification of 15N1-glutamate and 15N1-aspartate cleavage products, as well as intact M+2 tracing, without the severe deconvolution artifacts that plague single-labeled M+1 tracers in low-abundance metabolite pools [1].
| Evidence Dimension | Isotopic background interference (Signal-to-Noise) |
| Target Compound Data | M+2 mass shift (+2.00 Da) |
| Comparator Or Baseline | M+1 mass shift (+1.00 Da) from single-labeled 15N1-Glutamine |
| Quantified Difference | Shifts intact tracer mass beyond the primary ~1.1% natural 13C isotopic envelope |
| Conditions | Direct Infusion High-Resolution Mass Spectrometry (DI-HRMS) in A549 cell lines |
Minimizing natural isotopic interference reduces data processing time, lowers the false-positive rate in metabolomics, and improves the quantitative accuracy of flux models.
Directly leveraging its M+2 mass shift to bypass natural 13C background, L-Glutamine-15N2 is a highly effective precursor for mapping altered nitrogen metabolism (e.g., de novo pyrimidine and arginine synthesis) in cancer cell lines and tumor microenvironment explants[1].
Utilizing its ability to track both amide and alpha-amino nitrogen simultaneously, this compound is ideal for determining how intracellular pathogens (like M. tuberculosis) hijack host macrophage amino acid pools, providing double the pathway coverage of single-labeled tracers [2].
As a highly pure (>98 atom % 15N) precursor, it is utilized in specialized cell culture media to produce uniformly 15N-labeled glutamine residues in expressed proteins, enabling precise 15N-HSQC NMR structural and dynamic studies .